(2S)-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-OL
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Overview
Description
(2S)-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-OL is a chiral compound with a molecular formula of C10H15NO2 It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylbenzaldehyde and an appropriate amine.
Reaction Conditions: The key step involves the reductive amination of 4-methoxy-3-methylbenzaldehyde with an amine in the presence of a reducing agent like sodium cyanoborohydride. The reaction is typically carried out in a solvent such as methanol or ethanol at room temperature.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-methoxy-3-methylphenyl)acetone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
(2S)-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-OL has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-OL: Lacks the methyl group on the phenyl ring.
(2S)-2-Amino-2-(3-methylphenyl)ethan-1-OL: Lacks the methoxy group on the phenyl ring.
(2S)-2-Amino-2-(4-methylphenyl)ethan-1-OL: Lacks the methoxy group and has a different substitution pattern.
Uniqueness
(2S)-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-OL is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-methoxy-3-methylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-7-5-8(9(11)6-12)3-4-10(7)13-2/h3-5,9,12H,6,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
GQODYMZHRVORFY-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](CO)N)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CO)N)OC |
Origin of Product |
United States |
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